molecular formula C15H14N4O2 B8498378 1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester

1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester

Cat. No. B8498378
M. Wt: 282.30 g/mol
InChI Key: VZBJNVUDDQCVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(phenylamino)-,ethyl ester

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

ethyl 7-anilino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)11-8-16-12-9-17-19-14(12)13(11)18-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,18)(H,17,19)

InChI Key

VZBJNVUDDQCVSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=NNC2=C1NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 7-chloro-1H-pyrazolo[4,3-b]-pyridine-6-carboxylate (370 mg, 1.6 mmol) was dissolved in aniline (3 ml) and stirred overnight. The resulting mixture was triturated with 60°-80° petrol, and the precipitated solid was collected and dissolved in aqueous ethanol. The solution was adjusted to pH 8 with saturated sodium hydrogen carbonate solution, and the precipitated solid was collected to give the title compound (310 mg, 67%) m.p. 164°-165° C.
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
67%

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